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Compound of Interest

Compound Name: PVZB1194

Cat. No.: B15605635 Get Quote

PVZB1194 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers using PVZB1194, a potent inhibitor of the mitotic kinesin Eg5, to

study monoastral spindle formation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PVZB1194?

A1: PVZB1194 is a novel allosteric inhibitor of the kinesin spindle protein (KSP), also known as

Eg5.[1][2] Unlike many other Eg5 inhibitors that bind to the loop L5 region, PVZB1194 binds to

a distinct allosteric pocket formed by helices α4 and α6.[3][4][5] This binding event distorts the

ATP-binding site, functioning as an ATP-competitive inhibitor and preventing the motor protein

from executing its function.[4][6] Eg5 is a plus-end directed motor protein essential for

establishing a bipolar spindle during mitosis by pushing duplicated centrosomes apart.[6][7] By

inhibiting Eg5, PVZB1194 prevents centrosome separation, leading to the formation of a

characteristic "monoastral" spindle.[4][8]

Q2: What is the expected cellular phenotype after treating cells with PVZB1194?

A2: The primary phenotype is the formation of monoastral spindles, where duplicated but

unseparated centrosomes organize a single radial array of microtubules.[4][8] This aberrant

spindle structure activates the spindle assembly checkpoint, leading to a prolonged mitotic
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arrest in the G2/M phase of the cell cycle.[6][8] Consequently, researchers should observe an

accumulation of cells with condensed chromosomes and a 4N DNA content. Inhibition of Eg5

has been shown to induce cell death in many cancer cell lines following mitotic arrest.[4]

Q3: How does PVZB1194 differ from other Eg5 inhibitors like Monastrol or S-trityl-L-cysteine

(STLC)?

A3: While all these compounds inhibit Eg5, their binding sites and mechanisms differ.

Monastrol and STLC bind to an allosteric pocket near loop L5, trapping the motor in a weak

microtubule-binding state.[5][6][7] PVZB1194, however, binds to the α4/α6 allosteric pocket.[3]

[4] This distinction is significant, as it may allow PVZB1194 to be effective against cell lines that

have developed resistance to loop L5 inhibitors.[4][5]

Proposed Mechanism of Action of PVZB1194
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Troubleshooting Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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